[Ala11,D-Leu15]-Orexin B OX2R Selectivity
[Ala11,D-Leu15]-Orexin B (human) demonstrates 400-fold selectivity for OX2R (EC50 = 0.13 nM) over OX1R (EC50 = 52 nM) [1]. In contrast, the commercial compound Orexin 2 Receptor Agonist (CAS 1796565-52-0) achieves only 70-fold selectivity (EC50 on OX2R = 23 nM) [2]. Both are peptide-based agonists, but the [Ala11,D-Leu15]-Orexin B variant provides 5.7× higher OX2R selectivity and 177× greater OX2R potency, representing a quantifiably distinct experimental tool for OX2R-specific activation studies.
| Evidence Dimension | OX2R agonist potency (EC50) and OX1R/OX2R selectivity ratio |
|---|---|
| Target Compound Data | EC50 (OX2R) = 0.13 nM; EC50 (OX1R) = 52 nM; Selectivity ratio = 400-fold |
| Comparator Or Baseline | Orexin 2 Receptor Agonist (CAS 1796565-52-0): EC50 (OX2R) = 23 nM; Selectivity ratio = 70-fold |
| Quantified Difference | 5.7× higher selectivity; 177× more potent at OX2R |
| Conditions | In vitro calcium mobilization or functional assays using recombinant human OX1R and OX2R expressed in mammalian cell lines |
Why This Matters
For experiments requiring OX2R-specific activation without confounding OX1R-mediated signaling, the 400-fold selectivity of [Ala11,D-Leu15]-Orexin B provides substantially cleaner pharmacology than the 70-fold selective baseline compound.
- [1] Asahi S, et al. Development of an orexin-2 receptor selective agonist, [Ala11, d-Leu15]orexin-B. Bioorg Med Chem Lett. 2003; TargetMol Product Data: [Ala11,D-Leu15]-Orexin B(human) TFA. View Source
- [2] PeptideDB. Orexin 2 Receptor Agonist Bioactivity. Product Database. View Source
